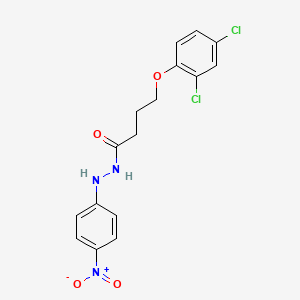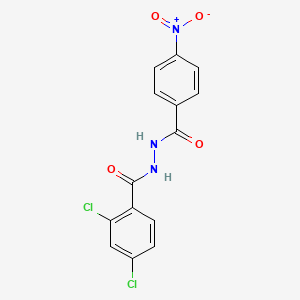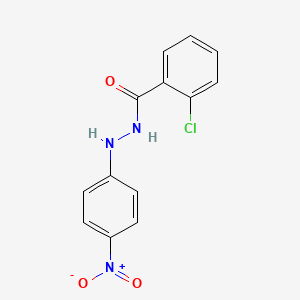
2-chloro-N'-phenylbenzohydrazide
Vue d'ensemble
Description
2-chloro-N’-phenylbenzohydrazide is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69200 . It is also known by other synonyms such as 2-chloro-benzoic acid N’-benzoyl-hydrazide and 2-Chlorbenzoesaeurephenylhydrazid .
Molecular Structure Analysis
The molecular structure of 2-chloro-N’-phenylbenzohydrazide consists of a benzene ring with a chlorine atom, a phenyl group, and a hydrazide group attached . The exact mass is 246.05600 .Physical and Chemical Properties Analysis
2-chloro-N’-phenylbenzohydrazide has a density of 1.304g/cm3, a boiling point of 354.4ºC at 760mmHg, and a flash point of 168.1ºC . The melting point is not available .Applications De Recherche Scientifique
Synthesis of Benzimidazoles
Research by Dudd et al. (2003) explored the synthesis of benzimidazoles, including 2-phenylbenzimidazole, using 1,2-phenylenediamine and benzoic acid in water. This method focused on achieving yields comparable or superior to those in traditional media, emphasizing the solvent properties of high-temperature water and its positive effect on chemistry (Dudd et al., 2003).
Antifungal Activity
A study by Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and examined its antifungal activity against Rhizoctonia solani and Sclerotiua sclerotiorum. The study demonstrated that 2-chloro-N-phenylbenzamide exhibited good inhibitory effects on these fungi, laying the groundwork for the development of new plant pathogenic fungicides (Wen-liang, 2011).
One-Pot Synthesis of 2-Arylbenzoxazole Derivatives
Miao et al. (2015) used N-(2-Chloro-phenyl)-2-halo-benzamides for the one-pot synthesis of 2-arylbenzoxazole derivatives. This process involved copper-catalyzed intermolecular C–N/intramolecular C–O couplings with primary amines, showcasing a clean reaction condition and easy work-up (Miao et al., 2015).
Corrosion Inhibition
Mahross et al. (2019) focused on the anticorrosion properties of N′-phenylbenzohydrazide and its metal complex derivatives in oilfield produced water. The study combined experimentalstudies and quantum chemical calculations to investigate these properties, demonstrating a correlation between experimental and theoretical results. The metal complexes acted as anodic-type inhibitors, with their inhibition efficiencies increasing with concentration (Mahross et al., 2019).
Synthesis of Novel Heterocyclic Compounds and Their Bioactivity
Bekircan et al. (2015) researched the synthesis of new heterocyclic compounds derived from certain hydrazides, including those related to 2-chloro-N'-phenylbenzohydrazide. These compounds were evaluated for their lipase and α-glucosidase inhibition, with some showing promising bioactivity (Bekircan et al., 2015).
Antimicrobial Evaluation of Benzofuran Derivatives
Abdel‐Aziz et al. (2009) synthesized derivatives of benzofuran, including those involving this compound. The study assessed their antimicrobial activity against various fungal and bacterial species, finding significant antimicrobial properties in some of these compounds (Abdel‐Aziz et al., 2009).
Bioinformatic Characterization for Brain Disorders
Avram et al. (2021) conducted a bioinformatics and pathology study on new Schiff bases, including (EZ)-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, evaluating their potential as neuropsychiatric drugs. The study utilized various computational methods to predict binding to therapeutic targets, suggesting potential applicability in treating neurodegenerative disorders (Avram et al., 2021).
Propriétés
IUPAC Name |
2-chloro-N'-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCKXLSCPMYOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997340 | |
| Record name | 2-Chloro-N-phenylbenzene-1-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-88-1 | |
| Record name | NSC405516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-phenylbenzene-1-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842677.png)
![N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B3842703.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842710.png)


![2-amino-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide](/img/structure/B3842738.png)
![3-bromo-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842749.png)


![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3842763.png)

![N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842774.png)
